molecular formula C21H16N2O3S2 B2491100 N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide CAS No. 1797762-12-9

N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide

Cat. No.: B2491100
CAS No.: 1797762-12-9
M. Wt: 408.49
InChI Key: HVASAPAOFXMCTB-UHFFFAOYSA-N
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Description

N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide is a chemical compound with the molecular formula C21H16N2O3S2 and a molecular weight of 408.49 g/mol. This compound features a quinoline ring system, a sulfonamide group, and a benzoylthiophene moiety, making it a complex and intriguing molecule for scientific research and industrial applications.

Scientific Research Applications

N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for therapeutic applications due to its unique structural features and potential pharmacological effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Preparation Methods

The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide involves multiple steps, typically starting with the preparation of the benzoylthiophene and quinoline intermediates. Common synthetic routes include:

    Condensation Reactions: The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods for preparing thiophene derivatives.

    Coupling Reactions: Benzothiophene derivatives can be synthesized using coupling reactions and electrophilic cyclization reactions.

    Industrial Production: Industrial methods often involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.

Chemical Reactions Analysis

N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like alkyl halides or acyl chlorides.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used, often resulting in modified quinoline or thiophene derivatives.

Mechanism of Action

The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or protein function.

    Pathways: It can modulate signaling pathways, leading to effects like inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial properties.

    Thiophene Derivatives: Molecules like suprofen and articaine, which have anti-inflammatory and anesthetic properties.

    Sulfonamides: Drugs like sulfamethoxazole, known for their antibacterial activity.

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c24-21(16-6-2-1-3-7-16)18-12-11-17(27-18)14-23-28(25,26)19-10-4-8-15-9-5-13-22-20(15)19/h1-13,23H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVASAPAOFXMCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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